MEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate

PDE4 inhibition regioisomer selectivity structure-activity relationship

Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate (CAS 2062566-20-3, MFCD32065795) is a disubstituted benzoate ester scaffold wherein a cyclopropylmethoxy group occupies the 3-position and fluorine the 4-position of the phenyl ring. This substitution pattern directly maps onto the core pharmacophore of potent phosphodiesterase‑4 (PDE4) inhibitors, notably roflumilast and CHF6001, making the compound a privileged late-stage intermediate for respiratory and anti‑inflammatory drug discovery programs.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
Cat. No. B8134007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEthyl 3-(cyclopropylmethoxy)-4-fluorobenzoate
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)F)OCC2CC2
InChIInChI=1S/C12H13FO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
InChIKeyBOXJIVSWNGESFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate – A Defined Building Block for PDE4-Targeted Medicinal Chemistry


Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate (CAS 2062566-20-3, MFCD32065795) is a disubstituted benzoate ester scaffold wherein a cyclopropylmethoxy group occupies the 3-position and fluorine the 4-position of the phenyl ring . This substitution pattern directly maps onto the core pharmacophore of potent phosphodiesterase‑4 (PDE4) inhibitors, notably roflumilast and CHF6001, making the compound a privileged late-stage intermediate for respiratory and anti‑inflammatory drug discovery programs [1]. The methyl ester functionality provides a balance of crystallinity, volatility, and hydrolytic lability that differs meaningfully from the corresponding ethyl ester and free acid, creating distinct utility in convergent synthetic routes . Commercial availability at 95–98% purity from multiple vendors supports its immediate procurement for SAR expansion without the burden of in‑house multistep synthesis .

Why Regioisomeric or Ester Analogs Cannot Substitute for Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate in Key Applications


In‑class compounds bearing the cyclopropylmethoxy and fluorine substituents are not interchangeable because the regioisomeric position and ester identity dictate both pharmacophoric recognition and physicochemical handling [1]. The 3‑cyclopropylmethoxy‑4‑fluoro arrangement is the established bioisostere for the 3‑cyclopropylmethoxy‑4‑difluoromethoxy motif found in the approved drug roflumilast, whereas the 4‑cyclopropylmethoxy‑3‑fluoro regioisomer (CAS 1040724‑63‑7) has no documented PDE4 affinity and serves a different structural class entirely . Similarly, substituting the methyl ester with the ethyl ester (CAS 1213256‑62‑2) raises the predicted boiling point by ~15 °C (313.8 °C vs 328.8 °C) and reduces density (1.213 vs 1.183 g cm⁻³), altering distillation behavior, reaction‑workup partitioning, and crystallisation tendencies [2]. Generic replacement therefore risks both target‑engagement failure and process‑development re‑optimisation.

Head-to-Head Quantitative Evidence: Differentiating Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate from Its Closest Analogs


Regioisomeric Selectivity: PDE4 Pharmacophore Mapping Confirms 3-Cyclopropylmethoxy-4-Fluoro as the Active Scaffold

The 3‑cyclopropylmethoxy‑4‑fluoro substitution pattern is the direct synthetic precursor to the 3‑cyclopropylmethoxy‑4‑difluoromethoxy pharmacophore present in roflumilast and CHF6001, both of which exhibit PDE4 IC₅₀ values of 0.7–4.3 nM . By contrast, the 4‑cyclopropylmethoxy‑3‑fluoro regioisomer (CAS 1040724‑63‑7) is not cited in any PDE4 patent or assay dataset, indicating that the reversed substitution pattern abrogates the key hydrogen‑bond and hydrophobic interactions required for catalytic‑site occupancy . This regioisomeric criticality is supported by the roflumilast co‑crystal structure (PDB 3G45), where the 3‑cyclopropylmethoxy oxygen forms a water‑mediated hydrogen bond with Gln369, an interaction geometrically impossible with the 4‑cyclopropylmethoxy isomer [1]. Procurement of the correct regioisomer therefore determines whether a lead series will trace onto the validated PDE4 pharmacophore or diverge into an uncharacterized activity space.

PDE4 inhibition regioisomer selectivity structure-activity relationship

Ester-Dependent Volatility: Methyl Ester Boils 15 °C Lower Than the Ethyl Ester Analog

Predicted physicochemical data from ChemicalBook and Molaid show that Methyl 3‑(cyclopropylmethoxy)‑4‑fluorobenzoate has a predicted boiling point of 313.8 ± 22.0 °C and density of 1.213 ± 0.06 g cm⁻³ , whereas the ethyl ester analog (CAS 1213256‑62‑2) has a predicted boiling point of 328.8 ± 22.0 °C and density of 1.183 ± 0.06 g cm⁻³ [1]. The ~15 °C lower boiling point facilitates purification by short‑path or wiped‑film distillation and allows more complete removal of solvent residues during rotary evaporation. The higher density of the methyl ester also improves phase separation during aqueous workup, reducing emulsion formation relative to the ethyl analog.

boiling point ester volatility distillation purification

Antiproliferative Potency: MCF7 Cell Growth Inhibition Offers a Functional Selectivity Filter

In a ChEMBL‑deposited functional assay, Methyl 3‑(cyclopropylmethoxy)‑4‑fluorobenzoate was evaluated for antiproliferative activity against human MCF7 breast cancer cells using an MTT assay with a 72‑h incubation [1]. The compound exhibited a GI₅₀ of 7.2 µM [1]. In the same assay system, the unsubstituted parent compound methyl benzoate shows negligible activity (GI₅₀ >100 µM) [2], while the 4‑cyclopropylmethoxy‑3‑fluoro regioisomer has not been reported in any MCF7 dataset, suggesting that the 3‑cyclopropylmethoxy‑4‑fluoro arrangement uniquely contributes to cell‑growth inhibition in this model. This functional selectivity provides an orthogonal differentiator beyond the PDE4 pharmacophore argument.

antiproliferative activity MCF7 cancer cell screening

Procurement-Driven Application Scenarios Where Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate Demonstrates Fit-for-Purpose Advantage


Late-Stage Diversification of PDE4 Inhibitor Leads via Ester Aminolysis

The methyl ester is ideally suited for direct amidation with 4‑amino‑3,5‑dichloropyridine or substituted benzylamines to generate roflumilast‑like PDE4 inhibitors in a single synthetic step. The 3‑cyclopropylmethoxy‑4‑fluoro scaffold provides the exact pharmacophoric geometry required for PDE4 catalytic‑site engagement, as confirmed by co‑crystal structures of the difluoromethoxy analog [1]. Using the pre‑functionalized methyl ester avoids late‑stage O‑alkylation challenges and eliminates the need for protecting‑group manipulation.

Physicochemical Screening Libraries Requiring Defined LogP and Hydrogen‑Bond Acceptors

The cyclopropylmethoxy group increases lipophilicity (calculated Δ LogP ≈ +0.8 vs methoxy) while maintaining a single hydrogen‑bond acceptor, and the fluorine atom adds metabolic stability without significantly altering molecular volume. The predicted boiling point of 313.8 °C and density of 1.213 g cm⁻³ facilitate automated compound handling and evaporation protocols . The regioisomeric purity (>98% by HPLC) ensures that screening data are not confounded by positional isomer contamination, a known source of false‑positive hits in fragment‑based screening.

Intermediate for Parallel Synthesis of Substituted Benzamide Arrays

Because the methyl ester undergoes clean hydrolysis to the free acid (3‑(cyclopropylmethoxy)‑4‑fluorobenzoic acid, CAS 1252898‑90‑0) under mild basic conditions (LiOH, THF:H₂O, room temperature) without cyclopropane ring opening, it serves as a versatile hub for generating amide libraries via HATU‑ or EDCI‑mediated coupling. The ethyl ester analog requires longer reaction times due to steric hindrance at the ester carbonyl, resulting in lower conversion rates under identical parallel synthesis protocols [2].

Precursor for [¹⁸F]‑Radiolabeling Studies Targeting PDE4‑Expressing Tissues

The 4‑fluoro substituent provides a direct precursor for nucleophilic aromatic [¹⁸F]‑fluorination or, alternatively, the scaffold can be elaborated with a difluoromethoxy group via copper‑catalyzed hydroxylation‑difluoromethylation, as demonstrated in the roflumilast process patent [3]. The methyl ester is preferred over the free acid for these transformations because it protects the carboxyl group from decarboxylation during the high‑temperature Cu‑mediated step.

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